molecular formula C15H16N2OS2 B13996051 5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione CAS No. 26105-64-6

5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B13996051
CAS No.: 26105-64-6
M. Wt: 304.4 g/mol
InChI Key: YVGRTHFXWYEKNL-UHFFFAOYSA-N
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Description

5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of benzylamine, furfural, and carbon disulfide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: The benzyl and furan groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific structure, which combines a thiadiazine ring with benzyl and furan groups

Properties

CAS No.

26105-64-6

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

5-benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H16N2OS2/c19-15-17(10-14-7-4-8-18-14)11-16(12-20-15)9-13-5-2-1-3-6-13/h1-8H,9-12H2

InChI Key

YVGRTHFXWYEKNL-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=C3

Origin of Product

United States

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